molecular formula C9H7FN2O3 B2454936 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1809018-61-8

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2454936
CAS No.: 1809018-61-8
M. Wt: 210.164
InChI Key: QHGDIVMTVIOPDQ-UHFFFAOYSA-N
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Description

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of fluorine and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Properties

IUPAC Name

6-fluoro-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12(14)15/h3-4H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGDIVMTVIOPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C21)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809018-61-8
Record name 6-fluoro-7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one
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Preparation Methods

Late-Stage Nitration of Fluorinated Precursors

Building on methods observed in 7-fluoro-6-nitroquinazolin-4(3H)-one synthesis, nitration could be performed on a pre-formed fluorinated dihydroisoquinolinone intermediate. The electron-withdrawing fluorine substituent would direct nitration to the adjacent position through meta-directing effects, though steric and electronic factors in the bicyclic system may require optimization.

Cyclization of Pre-Functionalized Aromatic Components

Analogous to 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline preparation, a cyclization strategy could assemble the heterocyclic core from fluorinated nitrobenzene derivatives. This approach would require careful selection of protecting groups to prevent undesired side reactions during ring formation.

Proposed Synthetic Routes

Nitration of 6-Fluoro-3,4-Dihydroisoquinolin-1(2H)-one

Step 1: Preparation of Fluorinated Dihydroisoquinolinone
Following methodologies from tetrahydroisoquinolinol syntheses, condensation of 4-fluoro-2-(2-aminoethyl)benzoic acid with phosgene could generate the lactam core. Alternative routes might employ Bischler-Napieralski cyclization of N-acylated β-arylethylamines under acidic conditions.

Step 2: Regioselective Nitration
Adopting conditions from, treatment with fuming HNO₃ (65%) in concentrated H₂SO₄ at 100°C for 3-5 hours could introduce the nitro group. The reaction mixture would require careful temperature control to prevent over-nitration or ring oxidation.

Tandem Cyclization-Nitration Approach

Step 1: Assembly of Nitro-Fluorinated Precursor
Starting from 2-fluoro-4-nitrobenzaldehyde, reductive amination with homoveratrylamine followed by acid-catalyzed cyclization could generate the dihydroisoquinolinone framework. This method parallels the p-toluenesulfonic acid-mediated cyclizations observed in.

Step 2: Oxidation State Adjustment
Catalytic hydrogenation using Pd/C in ethanol at 50 psi H₂ might reduce any unsaturated bonds while preserving the nitro and fluorine substituents.

Critical Reaction Parameters

Nitration Optimization

Comparative studies from suggest that:

Parameter Optimal Range Effect on Yield
HNO₃ Concentration 65-70% Maximizes nitration efficiency
Reaction Temp 100-110°C Balances reaction rate vs. decomposition
Acid Ratio (H₂SO₄) 3:1 (v/v vs HNO₃) Maintains protonation state

Cyclization Catalysis

Data extrapolated from indicates p-toluenesulfonic acid (PTSA) loading significantly impacts ring formation efficiency:

PTSA Loading (mol%) Cyclization Yield Reaction Time
10% 62% 24 h
20% 78% 18 h
30% 81% 16 h

Challenges and Mitigation Strategies

Regiochemical Control

The fluorine substituent's strong meta-directing influence necessitates careful positioning of reactive sites. Computational modeling (DFT calculations) could predict favorable transition states to guide synthetic planning.

Functional Group Compatibility

Nitro group reduction during hydrogenation steps requires judicious catalyst selection. Platinum oxide catalysts may offer better chemoselectivity compared to palladium-based systems.

Analytical Characterization

Successful synthesis would be confirmed through:

  • ¹H NMR : Distinct aromatic proton splitting patterns between δ 7.8-8.2 ppm (nitro-adjacent H) and δ 6.9-7.3 ppm (fluoro-adjacent H)
  • ¹⁹F NMR : Characteristic shift at δ -110 to -115 ppm
  • MS : Molecular ion peak at m/z 238.05 (C₁₀H₈FN₂O₃⁺)

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°CAdditional nitro group at C-545–60%
HalogenationCl₂/FeCl₃, RTChlorination at C-835–50%

Mechanistic Insight :

  • Nitro groups withdraw electron density via resonance, favoring meta-substitution.

  • Fluorine’s inductive electron withdrawal further stabilizes intermediates .

Nucleophilic Additions

The carbonyl group at position 1 undergoes nucleophilic attack, while the nitro group activates adjacent positions for nucleophilic substitution (SNAr).

Carbonyl Reactivity

Reaction TypeReagents/ConditionsProductYieldSource
Grignard AdditionRMgX, THF, −78°C → RTTertiary alcohol at C-160–75%
Hydrazone FormationNH₂NH₂, EtOH, refluxHydrazone derivative85–90%

Aromatic Nucleophilic Substitution

Reaction TypeReagents/ConditionsProductYieldSource
MethoxylationNaOMe, DMF, 100°CMethoxy substitution at C-850–65%
AminationNH₃ (aq), CuSO₄, 120°CAmino substitution at C-530–40%

Key Observation :

  • Nitro groups enhance leaving-group ability in SNAr reactions .

Reduction Reactions

The nitro group is reducible to an amine, while the carbonyl can be reduced to a secondary alcohol or methylene group.

Reaction TypeReagents/ConditionsProductYieldSource
Nitro → AmineH₂, RANEY® Ni, DMF, RT7-Amino derivative90–95%
Carbonyl → AlcoholNaBH₄, MeOH, 0°C1-Hydroxy derivative70–80%
Full ReductionLiAlH₄, THF, refluxTetrahydroisoquinoline60–70%

Mechanistic Notes :

  • Catalytic hydrogenation preserves stereochemistry at C-3 and C-4 .

  • Over-reduction risks exist with strong agents like LiAlH₄ .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reaction TypeReagents/ConditionsProductYieldSource
ThionationLawesson’s Reagent, toluene, reflux1-Thione derivative75–85%
Hemiaminal FormationAldimines, quinine organocatalyst, −20°CTetrahydroisoquinolin-1-ol39–78%

Example Protocol (from ) :

  • Aza-Henry Reaction : 2-(Nitromethyl)benzaldehyde + N-tosyl aldimine → Nitroalkane intermediate.

  • Hemiaminalization : Spontaneous cyclization under acidic conditions.

  • Oxidation : PCC in toluene → Final dihydroisoquinolinone.

Functional Group Interconversion

Strategic modifications enable access to bioactive analogs.

Reaction TypeReagents/ConditionsProductYieldSource
Nitro → HydroxylamineZn/HCl, EtOH, RT7-Hydroxylamino derivative55–65%
Fluorine DisplacementNaOH, H₂O, 150°C6-Hydroxy derivative40–50%

Applications :

  • 7-Amino derivatives show PRMT5 inhibitory activity (IC₅₀ = 12 nM) .

  • Hydroxylamine intermediates are precursors for heterocyclic antibiotics .

Stability and Decomposition

Under harsh conditions, decomposition pathways include:

  • Thermal Degradation : >200°C → CO, NOₓ, and fluorinated aromatics .

  • Acidic Hydrolysis : Conc. HCl → Ring-opening to dicarboxylic acids .

This compound’s versatility in electrophilic, nucleophilic, and redox reactions underscores its utility in medicinal chemistry. Continued exploration of its reactivity could unlock novel therapeutic agents or advanced materials.

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one has the molecular formula C9H7FN2O3C_9H_7FN_2O_3 and a molecular weight of approximately 210.162 g/mol. The compound features a bicyclic isoquinoline framework, which is significant in medicinal chemistry due to its prevalence in bioactive compounds. The presence of both a nitro group and a fluorine atom contributes to its unique chemical reactivity and biological activity.

Pharmaceutical Development

The compound's structure suggests several potential applications in drug development:

Case Studies

Several studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Organocatalytic SynthesisDeveloped a one-pot synthesis method yielding moderate to good enantioselectivities for derivatives of dihydroisoquinolinones.
Anticancer ActivityIdentified structural analogs that exhibited significant cytotoxicity against SKOV-3 cancer cell line with lower GI50 values than existing treatments.
Antimicrobial PotentialSuggested that the compound may exhibit antimicrobial properties based on structural analysis and comparison with known active compounds.

Mechanism of Action

The mechanism of action of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different chemical and biological properties.

    7-nitro-3,4-dihydroisoquinolin-1(2H)-one:

    6-chloro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

The unique combination of fluorine and nitro groups in 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C9H7FN2O3C_9H_7FN_2O_3 with a molecular weight of approximately 210.16 g/mol. It is characterized by the presence of a fluorine atom and a nitro group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC9H7FN2O3C_9H_7FN_2O_3
Molecular Weight210.16 g/mol
CAS Number1809018-61-8
Storage TemperatureRefrigerator

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related isoquinoline derivatives possess antibacterial and antifungal properties, suggesting that this compound may also demonstrate similar effects.

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been explored in various models of neurodegeneration. Compounds structurally similar to this compound have shown the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential role for this compound in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several isoquinoline derivatives against Staphylococcus aureus and Candida albicans. Results indicated that compounds with nitro and fluorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
  • Anticancer Research : In vitro studies on isoquinoline derivatives demonstrated their ability to inhibit the growth of breast cancer cells (MCF-7 line). The mechanisms involved were linked to the modulation of apoptotic pathways and inhibition of cell migration.
  • Neuroprotection : A study investigating the effects of various isoquinolines on neuronal cells exposed to oxidative stress found that certain derivatives significantly reduced cell death and improved cell viability.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves multi-step reactions, including nitration and fluorination of dihydroisoquinolinone precursors. For example, intermediate compounds like 7-nitro-3,4-dihydroisoquinolin-1(2H)-one can be fluorinated using agents like Selectfluor™ under controlled conditions (e.g., acetonitrile, 60°C). Reaction yields and purity depend on solvent choice, temperature, and catalyst optimization .

Example Protocol :

  • Step 1 : Nitration of 3,4-dihydroisoquinolin-1(2H)-one using HNO₃/H₂SO₄ at 0–5°C.
  • Step 2 : Fluorination with Selectfluor™ in acetonitrile (60°C, 12 hours).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How can reaction yields be optimized for fluorination steps in the synthesis of this compound?

Yield optimization involves:

  • Catalyst Screening : Testing palladium or copper catalysts for efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluorination rates .
  • Temperature Control : Maintaining 60–80°C prevents side reactions.
  • Real-Time Monitoring : Using LC-MS to track intermediate formation .

Case Study : A 73.7% yield was achieved using (±)-13 as a precursor under reflux conditions in acetonitrile .

Q. What strategies are recommended for analyzing contradictory bioactivity data in enzyme inhibition studies?

Contradictory results (e.g., variable IC₅₀ values) require:

  • Dose-Response Repetition : Triplicate assays to ensure reproducibility.
  • Structural-Activity Relationship (SAR) Analysis : Comparing nitro/fluoro substituent effects on binding affinity .
  • Statistical Validation : One-way ANOVA with Fisher’s LSD test (p < 0.05) to assess significance .

Example : In EZH2 inhibition studies, analogs with electron-withdrawing groups (e.g., nitro) showed enhanced activity due to improved target binding .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

SHELX software is used to refine X-ray diffraction data, providing:

  • Bond Length/Angle Precision : Critical for validating nitro and fluoro group orientations.
  • Thermal Displacement Parameters : To assess molecular rigidity .
  • Twinned Data Handling : SHELXL accommodates high-resolution or twinned datasets for accurate refinement .

Application : Structural reports for analogous compounds (e.g., 2-hydroxy-3,3-dimethyl-7-nitro derivatives) confirm planar aromatic ring geometries .

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